molecular formula C21H25NO4 B6140844 methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate

methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate

Cat. No. B6140844
M. Wt: 355.4 g/mol
InChI Key: JVGBQVQXBTXZNB-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate, also known as MMMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate is not fully understood. However, it has been suggested that methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate may exert its pharmacological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Furthermore, methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate has been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate in lab experiments is its broad range of pharmacological activities, which makes it a versatile tool for studying various biological processes. Additionally, methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate has been found to be relatively safe and well-tolerated in animal models, with no significant adverse effects reported. However, one limitation of using methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate. One area of interest is the development of more efficient synthesis methods that can produce higher yields of pure methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate. Additionally, further studies are needed to elucidate the exact mechanism of action of methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate and its potential interactions with other drugs. Furthermore, the potential therapeutic applications of methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate in other diseases, such as Alzheimer's and Parkinson's disease, should be explored. Finally, the development of methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate analogs with improved pharmacological properties may lead to the discovery of new drug candidates.

Synthesis Methods

Methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate can be synthesized through a multi-step process that involves the condensation of 3-methoxybenzaldehyde with 4-morpholinobenzylamine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the esterification of the resulting amine with methyl 4-bromobenzoate. This synthesis method has been optimized to produce high yields of pure methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate.

Scientific Research Applications

Methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate has been found to be effective in reducing inflammation and pain in animal models of arthritis and neuropathic pain.

properties

IUPAC Name

methyl 4-[[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-24-19-5-3-4-17(12-19)13-20-15-22(10-11-26-20)14-16-6-8-18(9-7-16)21(23)25-2/h3-9,12,20H,10-11,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGBQVQXBTXZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CN(CCO2)CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate

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